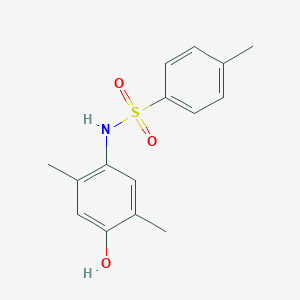

N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-10-4-6-13(7-5-10)20(18,19)16-14-8-12(3)15(17)9-11(14)2/h4-9,16-17H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIIHIRGXOEHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-hydroxy-2,5-dimethylaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid

Major Products Formed

Oxidation: Formation of 4-oxo-2,5-dimethylphenyl-4-methylbenzenesulfonamide

Reduction: Formation of N-(4-amino-2,5-dimethylphenyl)-4-methylbenzenesulfonamide

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

Research indicates that sulfonamide derivatives can act as effective inhibitors for various enzymes. Specifically, N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide has shown potential as an inhibitor for:

- Acetylcholinesterase : This enzyme is crucial for neurotransmission; inhibitors are of interest for treating Alzheimer's disease. Studies have demonstrated that certain sulfonamides exhibit significant inhibitory activity against acetylcholinesterase, potentially aiding in cognitive function enhancement in neurodegenerative conditions .

- α-Glucosidase : Inhibitors of this enzyme are utilized in managing Type 2 diabetes mellitus by delaying carbohydrate absorption. The compound's structural attributes may enhance its affinity for the enzyme, making it a candidate for further development in diabetes management therapies .

2. Anti-Cancer Activity

Sulfonamides have been recognized for their anti-proliferative properties against various cancer cell lines. This compound has been evaluated for its cytotoxic effects on tumor cells. Some studies suggest that derivatives of this compound may exhibit broad-spectrum antitumor activity comparable to conventional chemotherapeutic agents .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound through a reaction involving 4-methylbenzenesulfonyl chloride and 2,5-dimethylaniline. The resulting compound was characterized using techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR), confirming its structure and purity .

In another investigation, the biological activity of various sulfonamide derivatives was assessed against acetylcholinesterase and α-glucosidase. The results indicated that some derivatives exhibited promising inhibitory effects, suggesting potential therapeutic applications for managing Alzheimer's disease and diabetes .

Comparative Analysis of Sulfonamides

To better understand the efficacy of this compound compared to other sulfonamide derivatives, the following table summarizes key findings from recent studies:

| Compound Name | Acetylcholinesterase Inhibition | α-Glucosidase Inhibition | Anti-Cancer Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Promising |

| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | High | Moderate | Moderate |

| N-(3,5-dimethylphenyl)-benzenesulfonamide | Low | Significant | High |

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. Additionally, the hydroxy and methyl groups may enhance the binding affinity of the compound to its target enzymes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural Features and Substituent Effects

The target compound’s structural analogues differ in substituent patterns, which directly impact their properties:

Key Observations :

- The hydroxyl group in the target compound and N-(4-hydroxyphenyl)benzenesulfonamide enables hydrogen bonding, critical for crystal packing and solubility .

- Methyl groups at the 2,5-positions (target) vs. 2,6-positions () alter steric hindrance and electronic distribution.

- tert-Butyl groups in the 3,5-positions () drastically increase molecular weight and hydrophobicity, reducing aqueous solubility.

Electronic Properties and Spectroscopic Data

Quantum chemical simulations and spectroscopic studies reveal substituent-dependent electronic behavior:

Table 2: Electronic Properties of Selected Sulfonamides

Analysis :

- The tert-butyl derivative () exhibits a strong absorption at 275.99 nm due to π→π* transitions, with high oscillator strength (f = 0.5795). The target compound likely shares similar UV characteristics but may show redshifted absorption if hydroxyl/methyl groups enhance conjugation.

- HOMO-LUMO gaps in sulfonamides correlate with reactivity; lower gaps (e.g., 9.947 eV in ) suggest higher electron mobility, which is relevant for optoelectronic applications.

Crystallographic and Hydrogen-Bonding Behavior

Crystal structures of analogues highlight packing differences:

- N-(2-Formylphenyl)-4-methylbenzenesulfonamide (): Forms C–H⋯O hydrogen-bonded dimers with an R-factor of 0.049, indicating high crystallographic precision. The formyl group introduces additional dipole interactions .

- N-(4-Hydroxyphenyl)benzenesulfonamide (): Features N–H⋯O and O–H⋯O bonds, creating extended networks. Bond lengths and angles align with typical sulfonamide geometries .

Biological Activity

N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a sulfonamide group attached to a substituted benzene ring. The presence of hydroxy and methyl groups enhances its chemical properties and biological interactions. The compound is primarily studied for its enzyme inhibition capabilities, particularly against carbonic anhydrase, and its antibacterial properties.

The mechanism of action for this compound involves mimicking para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound disrupts bacterial growth and replication. The additional hydroxy and methyl groups may improve binding affinity to target enzymes, thus enhancing efficacy.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase, which plays a critical role in various physiological processes including respiration and acid-base balance.

- Antibacterial Properties : It exhibits potential antibacterial activity, making it a candidate for developing new antibiotics. Its structural modifications could lead to enhanced antibacterial agents.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

- A study investigated the inhibition of carbonic anhydrase by several sulfonamide derivatives, including this compound. Results indicated significant inhibition rates compared to control compounds.

-

Antibacterial Activity :

- In vitro assays demonstrated that the compound exhibited notable antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

- Structural Analysis :

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity | Unique Features |

|---|---|---|---|

| Sulfanilamide | Inhibits folic acid synthesis | Antibacterial | Simpler structure |

| Sulfamethoxazole | Broader spectrum antibiotic | Antibacterial | Contains methoxy group |

| N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | Similar enzyme inhibition | Antibacterial | Lacks dimethyl substitutions |

This compound is unique due to the presence of both hydroxy and dimethyl groups on the benzene ring, which may enhance its biological activity compared to simpler sulfonamides.

Q & A

Q. What are the established synthetic protocols for N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 4-hydroxy-2,5-dimethylaniline. Key steps include:

- Dissolving the aniline derivative in a polar solvent (e.g., water or ethanol).

- Slow addition of the sulfonyl chloride under stirring at room temperature for 10–24 hours .

- Purification via recrystallization using ethanol or methanol.

Optimization Tips: - Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).

- Adjust stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) to minimize unreacted starting material.

- Control pH to ~8–9 using NaHCO₃ to enhance nucleophilicity of the amine group .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this sulfonamide?

Methodological Answer:

- X-ray crystallography : Resolve molecular conformation, bond lengths, and dihedral angles. Use SHELXL for refinement, ensuring R-factor < 0.06 .

- FT-IR spectroscopy : Confirm sulfonamide group presence via S=O stretching (1350–1150 cm⁻¹) and N–H bending (3300–3200 cm⁻¹).

- NMR spectroscopy : Assign aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm for CH₃ on benzene).

- Elemental analysis : Validate purity (>98%) by matching experimental and theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How can conformational discrepancies in crystallographic data be resolved during refinement?

Methodological Answer:

- Use SHELXL ’s restraints for bond lengths/angles if thermal parameters suggest disorder. Apply "ISOR" and "DELU" commands to constrain anisotropic displacement .

- Validate hydrogen-bonding networks with PLATON ’s ADDSYM tool to detect missed symmetry elements.

- Cross-check torsion angles (e.g., C–S–N–C) against related structures (e.g., 45.86° in N-(4-aminophenyl) derivatives vs. 66.87° in pyridyl analogs ).

- Address data contradictions by comparing Flack parameters for absolute structure determination .

Q. What role do substituents play in modulating hydrogen-bonding networks and crystal packing?

Methodological Answer:

- Hydroxy groups : The 4-hydroxy substituent forms O–H⋯O/S hydrogen bonds, creating 1D chains or 3D frameworks. Compare with N–H⋯O bonds in non-hydroxylated analogs .

- Methyl groups : Steric effects from 2,5-dimethylphenyl reduce π-π stacking but stabilize C–H⋯π interactions.

- Quantitative Analysis : Calculate packing coefficients (0.65–0.75 typical for sulfonamides) and Hirshfeld surfaces to map interaction contributions (e.g., 30% O⋯H contacts in hydroxylated vs. 25% in brominated derivatives ).

Q. How can computational methods complement experimental data in predicting biological activity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., PI3K for antitumor analogs ). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., Br in pyridyl derivatives ) enhance cytotoxicity.

- ADMET Prediction : Employ SwissADME to estimate solubility (LogP ~2.5) and permeability (TPSA ~70 Ų), critical for drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.